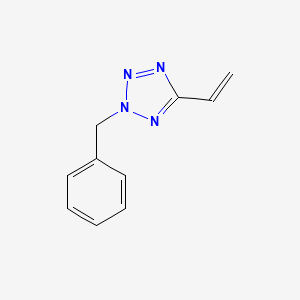

2-Benzyl-5-ethenyl-2H-tetrazole

Beschreibung

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

UV-Vis Spectroscopy

The conjugated π-system of the tetrazole ring and ethenyl group absorbs at λₘₐₓ = 260–280 nm (ε ≈ 4,500 M⁻¹cm⁻¹), attributed to π→π* transitions.

Computational Chemistry Studies (DFT, Molecular Orbital Analysis

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide electronic insights:

Molecular Orbital Analysis

Adsorption on Metal Surfaces

DFT simulations reveal strong adsorption (-1.9 eV) on copper surfaces via N-atom coordination, with charge transfer (Mulliken: -0.35 e⁻) from the tetrazole ring to the metal. Fukui indices (ƒ⁺ = 0.12, ƒ⁻ = 0.08) confirm preferential reactivity at the N2 position.

Tautomeric Energy Differences

The 2H-tautomer is more stable than the 1H-form by 8.3 kJ/mol due to hyperconjugation between the benzyl group and the tetrazole ring.

Eigenschaften

CAS-Nummer |

142142-75-4 |

|---|---|

Molekularformel |

C10H10N4 |

Molekulargewicht |

186.21 g/mol |

IUPAC-Name |

2-benzyl-5-ethenyltetrazole |

InChI |

InChI=1S/C10H10N4/c1-2-10-11-13-14(12-10)8-9-6-4-3-5-7-9/h2-7H,1,8H2 |

InChI-Schlüssel |

OCQNQZKXFDBWQA-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC1=NN(N=N1)CC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Benzyl-5-Ethenyl-2H-Tetrazol beinhaltet typischerweise die Reaktion von Benzylhalogeniden mit Natriumazid, gefolgt von einer Cyclisierung zur Bildung des Tetrazolrings. Ein gängiges Verfahren umfasst die Verwendung von Benzylchlorid und Natriumazid in Gegenwart eines Lösungsmittels wie Dimethylformamid (DMF) unter Rückflussbedingungen. Die Reaktion verläuft über eine nucleophile Substitution, was zur Bildung des Tetrazolrings führt .

Industrielle Produktionsverfahren

Die industrielle Produktion von 2-Benzyl-5-Ethenyl-2H-Tetrazol kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Effizienz verbessern. Außerdem kann der Reinigungsprozess Rekristallisations- oder Chromatographietechniken umfassen, um die gewünschte Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Benzyl-5-Ethenyl-2H-Tetrazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Benzyl- und Ethenylgruppen können an Substitutionsreaktionen mit Elektrophilen oder Nucleophilen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in Essigsäure oder Kaliumpermanganat in Wasser.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Elektrophile wie Alkylhalogenide oder Nucleophile wie Amine in Gegenwart einer Base.

Hauptsächlich gebildete Produkte

Oxidation: Bildung von Benzylalkohol- oder Benzaldehydaddukten.

Reduktion: Bildung von Benzylaminderivaten.

Substitution: Bildung verschiedener substituierter Tetrazolderivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrazoles, including 2-benzyl-5-ethenyl-2H-tetrazole. Research conducted by Mamdouh A. Sofan et al. demonstrated that derivatives of 5-benzyl-2H-tetrazole exhibit significant antibacterial and antifungal activities. The compounds were tested against various pathogens, including Bacillus subtilis (Gram-positive) and Pseudomonas aeruginosa (Gram-negative), showing promising results compared to standard antibiotics like Itraconazole .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Pathogen | Inhibition Zone (mm) | Comparison Drug |

|---|---|---|---|

| 5-benzyl-2H-tetrazole | Bacillus subtilis | 18 | Itraconazole |

| 5-benzyl-2H-tetrazole | Pseudomonas aeruginosa | 15 | Itraconazole |

| Other derivatives | Various | Variable | Various |

Antihypertensive Activity

Another significant application of 2-benzyl-5-ethenyl-2H-tetrazole is in the development of antihypertensive agents. A study published in early 2023 explored ester derivatives of tetrazoles as angiotensin II receptor antagonists, demonstrating their effectiveness in lowering blood pressure with fewer side effects compared to traditional medications . The study synthesized various derivatives, which showed enhanced biological activity compared to the parent compound.

Table 2: Antihypertensive Activity Results

| Compound | Blood Pressure Change (mmHg) | Efficacy Comparison |

|---|---|---|

| Parent Compound | -5 | Baseline |

| AV3 Derivative | -12 | Significant |

| AV9 Derivative | -10 | Significant |

Synthetic Utility

The versatility of 2-benzyl-5-ethenyl-2H-tetrazole extends to its role as a building block in organic synthesis. It has been utilized in the synthesis of various biologically active compounds, including marine metabolites and other complex molecules . The compound's ability to participate in diverse chemical reactions makes it valuable for researchers looking to create new therapeutic agents.

Case Study: Synthesis of New Compounds

A recent investigation into the synthesis of new tetrazole derivatives involved the reaction of 2-benzyl-5-ethenyl-2H-tetrazole with halogenated compounds, yielding a range of new products with potential biological activities . This demonstrates the compound's utility as a precursor in drug development.

Wirkmechanismus

The mechanism of action of 2-Benzyl-5-ethenyl-2H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the behavior of carboxyl-containing compounds. This property enhances its ability to interact with enzymes and receptors, leading to various biological effects . The electron-donating and electron-withdrawing properties of the tetrazole ring contribute to its stability and reactivity in biological systems .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Benzyl-5-ethenyl-2H-tetrazole with structurally related tetrazole derivatives:

Key Research Findings

Substituent Effects: Alkyl chains (e.g., octanoyl) enhance lipid solubility and antimicrobial potency, while aryl groups (e.g., bromophenyl) improve target specificity .

Hybrid Scaffolds: Benzoxazole-tetrazole hybrids () demonstrate enhanced bioactivity compared to monosubstituted tetrazoles, highlighting the importance of heterocyclic integration .

Synthetic Flexibility : Palladium-mediated reactions () enable precise functionalization of tetrazoles, critical for drug discovery and materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.